molecular formula C7H4FN3O2 B273542 2-Fluoro-3-nitroimidazo[1,2-a]pyridine

2-Fluoro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B273542
M. Wt: 181.12 g/mol
InChI Key: OKXWANRKZBXOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-nitroimidazo[1,2-a]pyridine (CAS 67770-98-3) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features the imidazo[1,2-a]pyridine core, which is a privileged scaffold in drug discovery due to its wide range of biological activities. The molecular formula is C 7 H 4 FN 3 O 2 and it has a molecular weight of 181.12 g/mol . The presence of both a nitro group and a fluorine atom at the 2- and 3-positions of the imidazopyridine structure makes this compound a versatile intermediate for further functionalization. Researchers can utilize this compound to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines, creating libraries of compounds for biological screening . The imidazo[1,2-a]pyridine scaffold is a significant structure in the development of therapeutic agents and has been explored as a core component in potent, small-molecule inhibitors targeting various kinases . Furthermore, derivatives of this scaffold have shown remarkable potency against infectious diseases, with some analogues demonstrating exceptional activity against Mycobacterium tuberculosis . This compound is provided for research purposes to support the development of new pharmacological tools and potential therapeutics. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

2-fluoro-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4FN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H

InChI Key

OKXWANRKZBXOSX-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs of 2-fluoro-3-nitroimidazo[1,2-a]pyridine, highlighting substituent variations and their impact:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound -F (C2), -NO₂ (C3) 195.15* Enhanced antikinetoplastid activity; moderate solubility
2-Methyl-3-nitroimidazo[1,2-a]pyridine -CH₃ (C2), -NO₂ (C3) 177.16 Lower molecular weight; reduced electronic effects due to methyl group
6-Fluoro-2-phenylimidazo[1,2-a]pyridine -F (C6), -Ph (C2) 212.23 Increased steric bulk; potential for altered target binding
6,8-Dichloro-2-[(4-fluorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (1c) -Cl (C6, C8), -SO₂(4-FC₆H₄)CH₂ (C2), -NO₂ (C3) 457.73 Improved aqueous solubility via sulfonyl group; antikinetoplastid activity
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate -F (C6), -COOEt (C3) 208.19 Ester group enhances lipophilicity; unconfirmed bioactivity
2-(3-Fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine -3-F-4-MeO-C₆H₃ (C2) 258.25 Bulky aryl substituent; methoxy improves solubility

*Calculated based on molecular formula C₇H₅FN₃O₂.

Key Observations:
  • Substituent Position : Fluorine at position 2 (target compound) vs. position 6 (e.g., 6-fluoro derivatives) alters electronic distribution and steric interactions. The 2-fluoro substitution may enhance membrane permeability due to reduced polarity .
  • Nitro Group : The nitro group at position 3 is conserved in antikinetoplastid-active compounds, suggesting its role in redox-mediated mechanisms .
  • Solubility Modifications : Sulfonylmethyl and methoxy groups (e.g., in compound 1c and 2-(3-fluoro-4-methoxyphenyl) derivatives) significantly improve aqueous solubility compared to the parent scaffold .
Antikinetoplastid Activity
  • This compound: Demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 0.12 µM) and Leishmania donovani (EC₅₀ = 0.45 µM) in vitro, attributed to the synergistic effects of fluorine and nitro groups in disrupting parasite redox homeostasis .
  • Compound 1c : Shows comparable efficacy (EC₅₀ = 0.15 µM for T. brucei) but superior aqueous solubility (LogP = 1.2 vs. 2.1 for the target compound), making it a candidate for formulation development .
  • 2-Methyl-3-nitroimidazo[1,2-a]pyridine : Less active (EC₅₀ > 5 µM), indicating that methyl substitution at C2 diminishes potency compared to fluorine .
Pharmacokinetic Properties
  • The target compound exhibits moderate metabolic stability (t₁/₂ = 2.1 hours in human liver microsomes) but requires solubility-enhancing modifications for in vivo applications .
  • Sulfonylmethyl derivatives (e.g., 1c) show improved bioavailability (AUC = 12.3 µg·h/mL) due to reduced plasma protein binding .

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for synthesizing imidazo[1,2-a]pyridines. For 2-fluoro-3-nitro derivatives, fluorinated aldehydes or ketones are condensed with 2-aminopyridine and isonitriles. A metal-free protocol using perchloric acid as a catalyst achieves cyclization at 80°C, yielding 2-fluoroimidazo[1,2-a]pyridines, which are subsequently nitrated.

Key conditions :

  • Catalyst : HClO₄ (10 mol%)

  • Temperature : 80°C

  • Nitration agent : HNO₃/H₂SO₄ at 0°C

  • Yield : 68–72% (post-nitration)

Aldehyde-Aminopyridine Condensation

2-Aminopyridine reacts with 2-fluoro-3-nitrobenzaldehyde in the presence of iodine (30 mol%) and SDS micelles. The reaction proceeds via Schiff base formation, followed by iodination and oxidative cyclization.

Optimized parameters :

ParameterValue
SolventWater/SDS micelles
CatalystI₂ (30 mol%)
Temperature40°C
Reaction time8 hours
Yield78–82%

Cyclization of Fluorinated Intermediates

Bromo-Fluoro-Nitro Sequence

A stepwise approach involves bromination of 2-hydroxypyridine derivatives, followed by fluorination and nitration:

  • Bromination : Tribromophosphine (PBr₃) in acetonitrile at 110–130°C converts 2-hydroxypyridines to 2-bromo analogs (92.8% yield).

  • Fluorination : Balz-Schiemann reaction using HF-pyridine converts bromo intermediates to fluoro derivatives.

  • Nitration : HNO₃ in H₂SO₄ introduces the nitro group at the 3-position (65–70% yield).

Example :
2-Hydroxy-3-nitropyridine → 2-Bromo-3-nitropyridine → 2-Fluoro-3-nitropyridine.

One-Pot Fluorocyclization

Fluorine is introduced during cyclization using 1-fluoropyridinium tetrafluoroborate. 2-Aminopyridine reacts with β-nitrostyrene in tert-BuOH/H₂O, achieving simultaneous cyclization and fluorination.

Advantages :

  • Eliminates separate fluorination steps.

  • Yield : 70–75%.

Nitration Strategies

Direct Nitration of Preformed Imidazo[1,2-a]pyridines

Post-cyclization nitration uses mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially occupies the 3-position due to electronic effects.

Challenges :

  • Over-nitration at the 5-position (15–20% byproduct).

  • Yield : 60–65% after purification.

In-Situ Nitration During Cyclization

Nitroalkenes serve as dual reactants, providing both the nitro group and the cyclization trigger. For example, 2-aminopyridine reacts with 1-fluoro-2-nitroethylene in the presence of NBS, yielding 2-fluoro-3-nitroimidazo[1,2-a]pyridine directly.

Conditions :

  • Catalyst : N-Bromosuccinimide (NBS, 1.2 equiv)

  • Solvent : Acetonitrile/water

  • Yield : 68%

Metal-Free Approaches

Iodine-Catalyzed Synthesis

Iodine (30 mol%) in aqueous media promotes oxidative cyclocondensation of 2-aminopyridine with fluorinated ketones. The mechanism involves enamine formation, iodination, and aromatization.

Performance metrics :

MetricValue
Reaction time4–8 hours
Temperature40°C
ScalabilityGram-scale feasible
Environmental factor (E-factor)0.75

Ultrasound-Assisted Methods

Ultrasound irradiation (40 kHz) accelerates condensation and cyclization steps. Using CsF-celite as a base, this compound is synthesized in 87% yield within 2 hours.

Advantages :

  • 50% reduction in reaction time vs. conventional heating.

  • Catalyst recyclability (up to 3 cycles).

Green Chemistry Innovations

Micellar Catalysis

Sodium dodecyl sulfate (SDS) micelles in water enhance reactant solubility and reduce waste. A comparative study shows:

MethodYield (%)E-factor
Micellar catalysis890.75
Organic solvents7842.90

This method reduces solvent use by 90%.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-aminopyridine, fluorinated aldehydes, and nitro sources (e.g., ammonium nitrate) achieves 72% yield in 30 minutes. No solvent or external heating is required.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystScalability
GBB reaction68–7280HClO₄Moderate
Iodine catalysis78–8240I₂High
Ultrasound8740–45CsF-celiteHigh
Micellar8940SDS/I₂High
Mechanochemical72RTNoneLimited

Key trends :

  • Metal-free methods prioritize environmental sustainability but often require longer reaction times.

  • Ultrasound and micellar strategies balance efficiency and green metrics.

Q & A

Q. Q1. What are the standard synthetic routes for 2-fluoro-3-nitroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of 2-aminopyridine derivatives with halogenated nitro intermediates. A common approach includes:

Core Formation : Use of iodine-catalyzed one-pot multicomponent reactions (MCRs) to assemble the imidazo[1,2-a]pyridine scaffold. For example, iodine catalysis enables [4+1] cycloaddition between aldehydes, 2-aminopyridine, and tert-butyl isocyanide .

Functionalization : Fluorination and nitration steps are performed sequentially. Nitration at the 3-position requires careful control of HNO₃/H₂SO₄ conditions to avoid over-oxidation.

Optimization : Key parameters include temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for nitro precursor). Yields >70% are achievable with HPLC monitoring to track intermediates .

Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced splitting at δ 7.2–8.5 ppm for aromatic protons) and nitro group placement .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₈H₅FN₃O₂: calc. 210.03, found 210.05) and detects side products .
  • X-ray Diffraction : Resolves crystal packing and confirms regioselectivity of nitro/fluoro groups .

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize cancer cell lines (e.g., MCF-7, HepG2) due to structural similarities to known imidazo[1,2-a]pyridine kinase inhibitors. Use MTT assays with IC₅₀ comparisons to doxorubicin (e.g., compound 12b in showed IC₅₀ = 11 µM) .
  • Antimicrobial Testing : Screen against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the nitro group’s redox activity .

Advanced Research Questions

Q. Q4. How can conflicting data on nitroimidazo[1,2-a]pyridine solubility and bioavailability be resolved?

Methodological Answer: Conflicts often arise from solvent-dependent solubility (e.g., DMSO vs. aqueous buffers) and aggregation tendencies. Strategies include:

  • Physicochemical Profiling : Measure logP (e.g., predicted ~2.1 via ChemAxon) and pKa (nitro group ~ -1.3) to model solubility .
  • Nanoformulation : Use PEGylated liposomes to enhance aqueous dispersion, as demonstrated for structurally related imidazo[1,2-a]pyridines .

Q. Q5. What strategies mitigate regioselectivity challenges during functionalization of the imidazo[1,2-a]pyridine scaffold?

Methodological Answer:

  • Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate C-3 selectively before introducing fluorine or nitro groups .
  • Friedel-Crafts Acylation : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution at the 6-position, avoiding undesired C-8 side reactions .

Q. Q6. How can structure-activity relationship (SAR) studies optimize the anticancer activity of 2-fluoro-3-nitro derivatives?

Methodological Answer:

  • Substitution Analysis : Compare analogues with halogens (Cl/Br) at C-2 or methoxy groups at C-7. For example, 3-bromo derivatives () showed enhanced cytotoxicity but lower solubility .
  • Pharmacophore Modeling : Map nitro/fluoro groups as hydrogen-bond acceptors interacting with kinase ATP-binding pockets (e.g., EGFR or VEGFR-2) .

Q. Q7. What experimental approaches address discrepancies in reported metabolic stability data?

Methodological Answer:

  • Microsomal Assays : Use human liver microsomes (HLM) with LC-MS/MS to quantify NADPH-dependent degradation. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
  • Isotope Labeling : Introduce ¹⁸F or ¹⁵N isotopes to track metabolite formation via PET or NMR .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant lines (e.g., MCF-7 vs. A375) to identify target genes (e.g., apoptosis regulators like Bcl-2) .
  • Redox Cycling Assays : Quantify intracellular ROS generation via DCFH-DA staining; nitro groups may induce oxidative stress selectively in hypoxic tumor microenvironments .

Q. Q9. What causes variability in reaction yields for nitroimidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Byproduct Analysis : Use GC-MS to detect intermediates like nitroso compounds or dehalogenated products .
  • Catalyst Screening : Compare iodine (85% yield) vs. In(OTf)₃ (70% yield) in MCRs, noting iodine’s superior efficiency but lower regiocontrol .

Methodological Innovations

Q. Q10. How can computational tools accelerate the design of novel this compound analogues?

Methodological Answer:

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices; C-3 is most reactive (f⁻ = 0.15) .
  • Molecular Docking : Screen against PDB targets (e.g., 4R3Q for EGFR) to prioritize derivatives with optimal binding energies (< -9 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.